molecular formula C25H30FN5O3S B11936516 N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide

N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide

Cat. No.: B11936516
M. Wt: 499.6 g/mol
InChI Key: AMLGBGSXVKQKOZ-UHFFFAOYSA-N
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Description

N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .

Preparation Methods

The synthesis of N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cell signaling pathways and its potential as a therapeutic agent.

    Medicine: Investigated for its potential to inhibit FGFRs, making it a promising candidate for cancer therapy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by targeting and inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. By inhibiting these receptors, the compound can disrupt the signaling pathways that contribute to tumor growth and progression .

Comparison with Similar Compounds

N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide is unique due to its specific structure and potent FGFR inhibitory activity. Similar compounds include other FGFR inhibitors, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and potency.

Biological Activity

N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-3-fluoro-2-methoxyphenyl)propane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H25N5O3SC_{21}H_{25}N_5O_3S and has a molecular weight of approximately 445.52 g/mol. Its structure includes a sulfonamide group, which is known for its diverse biological activities, particularly in antibacterial and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The sulfonamide moiety is known to inhibit bacterial growth by interfering with folate synthesis, a vital pathway for bacterial proliferation.
  • Anticancer Potential : The piperazine and pyridine rings may contribute to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : The piperazine component is often associated with central nervous system activity, potentially influencing neurotransmitter systems.

Biological Activity Data

Activity TypeTarget Organism/Cell LineAssay MethodResult
AntibacterialStaphylococcus aureusDisk diffusionZone of inhibition: 15 mm
AnticancerMCF-7 (breast cancer cells)MTT assayIC50: 12 µM
AntifungalCandida albicansBroth microdilutionMIC: 32 µg/mL
NeuropharmacologicalSH-SY5Y (neuroblastoma cells)Apoptosis assayIncreased apoptosis rate

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various sulfonamides, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in treating resistant bacterial infections .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study reported an IC50 value of 12 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells . This suggests that the compound may selectively target malignant cells, making it a candidate for further development in cancer therapy.

Properties

Molecular Formula

C25H30FN5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

N-[5-[2-amino-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]-3-fluoro-2-methoxyphenyl]propane-1-sulfonamide

InChI

InChI=1S/C25H30FN5O3S/c1-3-12-35(32,33)30-23-15-18(14-22(26)24(23)34-2)21-13-19(16-29-25(21)27)17-4-6-20(7-5-17)31-10-8-28-9-11-31/h4-7,13-16,28,30H,3,8-12H2,1-2H3,(H2,27,29)

InChI Key

AMLGBGSXVKQKOZ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=CC(=C1)C2=C(N=CC(=C2)C3=CC=C(C=C3)N4CCNCC4)N)F)OC

Origin of Product

United States

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